
2-(羟基亚氨基)-N-苯基-3-(2-苯基肼基亚甲基)丁酰胺
描述
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
金黄色葡萄球菌转肽酶抑制
该化合物已被鉴定为一类新的金黄色葡萄球菌转肽酶抑制剂,该酶对革兰氏阳性病原体的毒力至关重要 。通过抑制该酶,该化合物可以潜在地阻止细菌附着在宿主组织上,从而降低其引起疾病的能力。
抗生物膜活性
苯基肼基亚甲基衍生物,包括2-羟基亚氨基-N-苯基-3-(苯基肼基亚甲基)丁酰胺,已显示出对金黄色葡萄球菌生物膜形成具有显著活性 。生物膜是细菌的复杂群落,它们对抗生素具有抗性,是慢性感染的主要原因。
抗毒力剂
该化合物破坏生物膜形成的能力也表明其作为抗毒力剂的潜力。 这意味着它可以用来解除有害细菌的武装,而不是杀死它们,这是一种减缓抗生素耐药性发展策略 .
作用机制研究
已经对作用机制进行了初步研究,特别是评估了对金黄色葡萄球菌转肽酶活性的抑制。 了解机制对于开发更有效的抑制剂至关重要 .
体内模型中无毒性
任何潜在治疗剂的一个重要方面是其毒性特征。 2-羟基亚氨基-N-苯基-3-(苯基肼基亚甲基)丁酰胺已在体内模型(蜡蛾幼虫模型,Galleria mellonella)中进行了测试,发现其在高达 1 mg/ml 的浓度下无毒 .
化学修饰和衍生物合成
该化合物的结构允许化学修饰以增强其活性或降低毒性。 通过改变官能团或引入取代基可以合成不同的类似物,这可以导致发现更有效的衍生物 .
作用机制
Target of Action
The primary target of 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide is Sortase A , a transpeptidase enzyme . This enzyme plays a crucial role in the virulence of Gram-positive bacteria, making it an attractive target for the development of new antimicrobial agents .
Mode of Action
2-Hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide acts as an inhibitor of Sortase A . It interacts with the enzyme, preventing it from performing its function in the bacterial cell wall synthesis process . This disruption in the normal functioning of the bacteria can lead to its inability to form biofilms, which are essential for bacterial survival and virulence .
Biochemical Pathways
By inhibiting Sortase A, 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide affects the biochemical pathways involved in the formation of biofilms . Biofilms are structured communities of bacteria that are embedded in a self-produced matrix. They play a significant role in bacterial infections, particularly those associated with implanted medical devices .
Result of Action
The inhibition of Sortase A by 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide results in a significant reduction in biofilm formation . This can lead to a decrease in bacterial virulence, making the bacteria more susceptible to the immune system and other antimicrobial treatments .
生化分析
Biochemical Properties
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, it has been identified as a potential inhibitor of sortase A transpeptidase, an enzyme involved in the virulence of Gram-positive pathogens . The compound interacts with the active site of the enzyme, preventing it from catalyzing the transpeptidation reaction necessary for bacterial cell wall synthesis. This interaction is primarily through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Cellular Effects
The effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- on various cell types and cellular processes are profound. In bacterial cells, the inhibition of sortase A transpeptidase by this compound leads to a disruption in cell wall synthesis, resulting in cell lysis and death . In mammalian cells, the compound has been observed to influence cell signaling pathways, particularly those involved in immune responses. It can modulate the expression of genes related to inflammation and immune defense, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of sortase A transpeptidase, inhibiting its enzymatic activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . Additionally, the compound may also interact with other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and modulating immune responses in mammalian cells .
Dosage Effects in Animal Models
The effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is involved in metabolic pathways related to its degradation and excretion. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into smaller, more excretable molecules. This metabolism can affect the compound’s efficacy and toxicity, as the metabolites may have different biological activities .
Transport and Distribution
Within cells and tissues, Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its hydrophobicity and ability to cross cell membranes .
Subcellular Localization
The subcellular localization of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, may also influence its localization and activity by directing it to specific cellular compartments .
属性
IUPAC Name |
2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(18-19-14-10-6-3-7-11-14)15(20-22)16(21)17-13-8-4-2-5-9-13/h2-11,19,22H,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRAHLCXWWBGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C(=NO)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


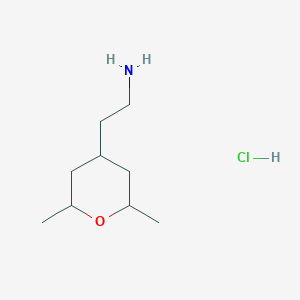
![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)
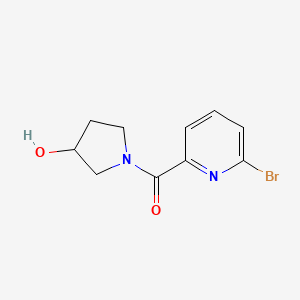
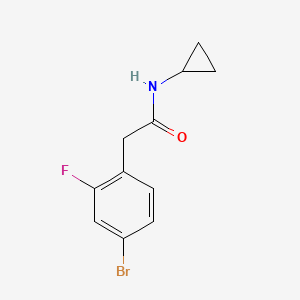
![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)
![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)
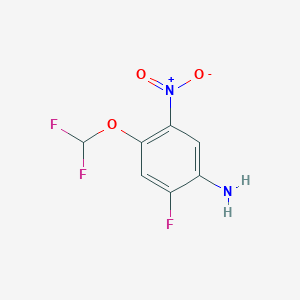




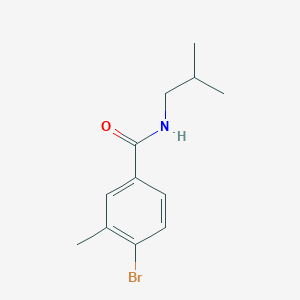
![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)
![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)
